molecular formula C6H7NO3 B14266089 3-Carbamoyl-2-methylidenebut-3-enoic acid CAS No. 138522-03-9

3-Carbamoyl-2-methylidenebut-3-enoic acid

Cat. No.: B14266089
CAS No.: 138522-03-9
M. Wt: 141.12 g/mol
InChI Key: JSXRVDKXGUUAPR-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-methylidenebut-3-enoic acid is an organic compound with a unique structure that includes both a carbamoyl group and a methylidene group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-methylidenebut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a carbamoylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-methylidenebut-3-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Carbamoyl-2-methylidenebut-3-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research into its potential therapeutic effects and use in drug development is ongoing.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Carbamoyl-2-methylidenebut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Carbamoyl-2-methylidenebut-3-enoic acid include other carbamoyl and methylidene-containing compounds, such as:

  • 3-Carbamoyl-2-methylidenebutanoic acid
  • 3-Carbamoyl-2-methylidenepent-3-enoic acid

Uniqueness

What sets this compound apart is its specific structure, which imparts unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

138522-03-9

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-carbamoyl-2-methylidenebut-3-enoic acid

InChI

InChI=1S/C6H7NO3/c1-3(5(7)8)4(2)6(9)10/h1-2H2,(H2,7,8)(H,9,10)

InChI Key

JSXRVDKXGUUAPR-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=C)C(=O)O)C(=O)N

Origin of Product

United States

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